Cas no 41014-20-4 (4-(Bromomethyl)Naphthalene-1-Carbonitrile)

4-(Bromomethyl)Naphthalene-1-Carbonitrile is a versatile brominated naphthalene derivative used as a key intermediate in organic synthesis. Its reactive bromomethyl group enables efficient functionalization, making it valuable for constructing complex molecular frameworks, particularly in pharmaceuticals and materials science. The carbonitrile moiety further enhances its utility as a precursor for heterocyclic compounds and other functionalized aromatic systems. This compound exhibits high purity and stability under standard handling conditions, ensuring reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its well-defined structure and reactivity profile make it a preferred choice for researchers developing advanced organic compounds.
4-(Bromomethyl)Naphthalene-1-Carbonitrile structure
41014-20-4 structure
Product Name:4-(Bromomethyl)Naphthalene-1-Carbonitrile
CAS No:41014-20-4
MF:C12H8BrN
MW:246.102622032166
MDL:MFCD06658375
CID:328574
PubChem ID:12433008
Update Time:2025-10-28

4-(Bromomethyl)Naphthalene-1-Carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarbonitrile,4-(bromomethyl)-
    • 4-(BROMOMETHYL)NAPHTHALENE-1-CARBONITRILE
    • 4-Bromomethyl-naphthalene-1-carbonitrile
    • 1-bromomethyl-4-cyano-naphthalene
    • 1-Naphthalenecarbonitrile,4-(bromomethyl)
    • 4-(bromomethyl)-1-naphthalenecarbonitrile
    • 4-(bromomethyl)-1-naphthonitrile
    • AB1254
    • MFCD06658375
    • MFUZJLPIGYIBSM-UHFFFAOYSA-N
    • 41014-20-4
    • AKOS024260436
    • SY243540
    • DTXSID70498071
    • 1-cyano-4-bromomethyl-naphthalene
    • SCHEMBL2462113
    • SB37094
    • FT-0727758
    • A825391
    • AS-44547
    • DB-070123
    • 4-(Bromomethyl)Naphthalene-1-Carbonitrile
    • MDL: MFCD06658375
    • Inchi: 1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2
    • InChI Key: MFUZJLPIGYIBSM-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(C#N)=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 244.98400
  • Monoisotopic Mass: 244.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79000
  • LogP: 3.60638

4-(Bromomethyl)Naphthalene-1-Carbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-(Bromomethyl)Naphthalene-1-Carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001876-250mg
1-(Bromomethyl)-4-cyanonaphthalene
41014-20-4 98%
250mg
$646.00 2023-09-02
Alichem
A219001876-500mg
1-(Bromomethyl)-4-cyanonaphthalene
41014-20-4 98%
500mg
$1068.20 2023-09-02
Alichem
A219001876-1g
1-(Bromomethyl)-4-cyanonaphthalene
41014-20-4 98%
1g
$1802.95 2023-09-02
TRC
B994108-10mg
4-(Bromomethyl)Naphthalene-1-Carbonitrile
41014-20-4
10mg
$ 50.00 2022-06-06
TRC
B994108-50mg
4-(Bromomethyl)Naphthalene-1-Carbonitrile
41014-20-4
50mg
$ 135.00 2022-06-06
TRC
B994108-100mg
4-(Bromomethyl)Naphthalene-1-Carbonitrile
41014-20-4
100mg
$ 210.00 2022-06-06
Chemenu
CM139861-1g
4-(Bromomethyl)-1-naphthonitrile
41014-20-4 95%
1g
$405 2021-08-05
Chemenu
CM139861-5g
4-(Bromomethyl)-1-naphthonitrile
41014-20-4 95%
5g
$1216 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0066-1g
4-Bromomethyl-naphthalene-1-carbonitrile
41014-20-4 96%
1g
3375.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0066-5g
4-Bromomethyl-naphthalene-1-carbonitrile
41014-20-4 96%
5g
13483.87CNY 2021-05-08

4-(Bromomethyl)Naphthalene-1-Carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:41014-20-4)4-(Bromomethyl)Naphthalene-1-Carbonitrile
Order Number:A825391
Stock Status:in Stock
Quantity:100mg/250mg/500mg/5g/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):163.0/217.0/327.0/2183.0/546.0
Email:sales@amadischem.com

Additional information on 4-(Bromomethyl)Naphthalene-1-Carbonitrile

Introduction to 4-(Bromomethyl)Naphthalene-1-Carbonitrile (CAS No. 41014-20-4)

4-(Bromomethyl)Naphthalene-1-Carbonitrile, with the chemical formula C11H6BromineN, is a versatile intermediate in organic synthesis, particularly valued for its utility in pharmaceutical and agrochemical applications. This compound belongs to the class of naphthalene derivatives, characterized by a bromomethyl substituent at the 4-position and a cyano group at the 1-position. The presence of these functional groups makes it a valuable building block for further chemical modifications, enabling the synthesis of complex molecules with tailored properties.

The CAS number 41014-20-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. Its molecular structure, featuring a naphthalene core with bromine and cyano functional groups, imparts unique reactivity that is exploited in various synthetic pathways. The bromomethyl group, in particular, is highly reactive and can undergo nucleophilic substitution reactions, making it useful for constructing carbon-carbon bonds. This reactivity is leveraged in the development of novel heterocyclic compounds, which are increasingly important in medicinal chemistry.

In recent years, 4-(Bromomethyl)Naphthalene-1-Carbonitrile has garnered attention for its role in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop new scaffolds for antimicrobial agents. The naphthalene core is a common motif in many pharmacophores, and its derivatives exhibit a range of biological activities. The cyano group can be further functionalized to introduce additional pharmacological properties, such as bioavailability or metabolic stability. This adaptability makes it a valuable tool for medicinal chemists seeking to design novel therapeutic agents.

The pharmaceutical industry has also explored the use of 4-(Bromomethyl)Naphthalene-1-Carbonitrile in the development of agrochemicals. Naphthalene derivatives are known to possess herbicidal and pesticidal properties, and modifications to the core structure can enhance these effects while minimizing environmental impact. By incorporating bromomethyl and cyano groups, chemists can fine-tune the activity of these compounds against specific targets. This approach aligns with the growing demand for sustainable agricultural practices that rely on effective yet environmentally friendly solutions.

From a synthetic chemistry perspective, 4-(Bromomethyl)Naphthalene-1-Carbonitrile serves as a crucial intermediate in multi-step syntheses. Its reactivity allows for the introduction of various functional groups, enabling the construction of complex molecular architectures. For example, palladium-catalyzed cross-coupling reactions can be employed to extend the naphthalene scaffold or introduce additional rings. These transformations are essential for creating molecules with specific spatial arrangements that are critical for biological activity.

Recent advancements in catalytic methods have further expanded the utility of 4-(Bromomethyl)Naphthalene-1-Carbonitrile. Transition metal catalysts, such as palladium and copper complexes, have been used to facilitate selective transformations that would otherwise be challenging under traditional conditions. These innovations have enabled more efficient and scalable syntheses of naphthalene derivatives, reducing waste and improving yields. Such improvements are vital for both academic research and industrial production, where cost-effectiveness and sustainability are increasingly important.

The role of computational chemistry in designing derivatives of 4-(Bromomethyl)Naphthalene-1-Carbonitrile cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of compounds before they are synthesized, saving time and resources. By simulating interactions between this intermediate and potential biological targets, scientists can optimize structures for enhanced activity. This computational approach complements experimental work by providing insights into how structural changes affect molecular properties.

In conclusion,4-(Bromomethyl)Naphthalene-1-Carbonitrile (CAS No. 41014-20-4) is a multifunctional compound with significant applications in pharmaceuticals and agrochemicals. Its unique structure enables diverse synthetic pathways, making it a valuable tool for chemists developing new drugs and sustainable agricultural solutions. As research continues to uncover new methodologies for its utilization,this compound will undoubtedly remain at the forefront of organic synthesis and medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41014-20-4)4-(Bromomethyl)Naphthalene-1-Carbonitrile
A825391
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/5g/1g
Price ($):163.0/217.0/327.0/2183.0/546.0
Email